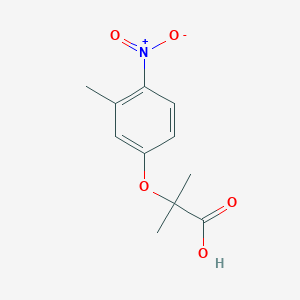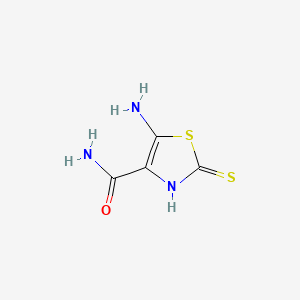
5-AMINO-2-MERCAPTOTHIAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-mercaptothiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 5-amino-2-mercaptothiazole-4-carboxamide involves the reaction of aminocyanacetamide with carbon disulfide. This reaction is typically carried out under reflux conditions in methanol, followed by cooling to precipitate the product . The resultant yellow crystalline material is then filtered and washed with ethyl acetate .
Industrial Production Methods
For industrial-scale production, the synthesis method involves the use of aminocyanacetamide as the starting material. The reaction with carbon disulfide is followed by methylation and reduction steps to yield the desired product . This method is efficient and suitable for large-scale production, providing a high total yield of 79% .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-mercaptothiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can be carried out using reducing agents like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the amino or mercapto groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Raney nickel is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The reduced form of the compound is obtained.
Substitution: Substituted thiazole derivatives are formed.
Scientific Research Applications
5-Amino-2-mercaptothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in the development of bioactive molecules.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 5-amino-2-mercaptothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical modifications. It is known to interfere with the synthesis of nucleic acids and proteins, thereby exhibiting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: This compound is structurally similar and is used in the synthesis of Schiff bases with antimicrobial properties.
Thiazole derivatives: These include compounds like sulfathiazole, which have diverse biological activities such as antimicrobial and antitumor effects.
Uniqueness
5-Amino-2-mercaptothiazole-4-carboxamide stands out due to its unique combination of amino and mercapto groups, which provide it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
52868-63-0 |
|---|---|
Molecular Formula |
C4H5N3OS2 |
Molecular Weight |
175.2 g/mol |
IUPAC Name |
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |
InChI Key |
RATXLXUSEOETQE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=S)N1)N)C(=O)N |
Canonical SMILES |
C1(=C(SC(=S)N1)N)C(=O)N |
Key on ui other cas no. |
52868-63-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)
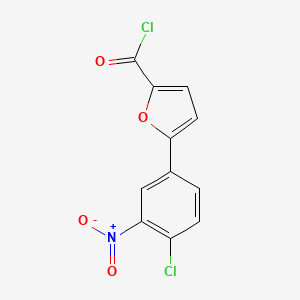

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)
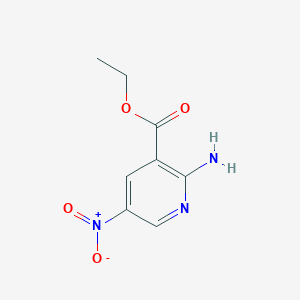

![Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate](/img/structure/B1607971.png)
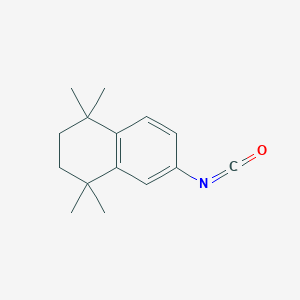
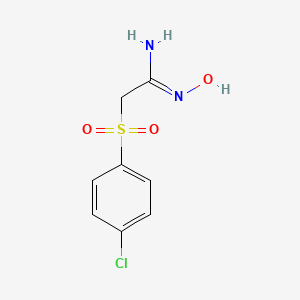
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/new.no-structure.jpg)
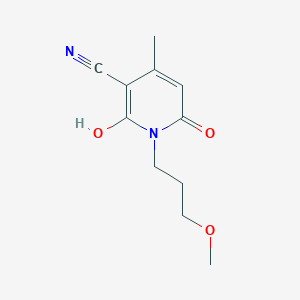
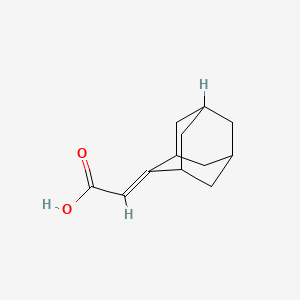
![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)
